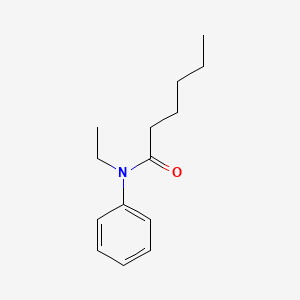
2-(2-Amino-2-methylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-2-methylpropyl)aniline is an organic compound with the molecular formula C₁₀H₁₆N₂ It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2-nitro-2-methylpropylbenzene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is favored due to its efficiency and cost-effectiveness. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2-Amino-2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-2-methylpropyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: Contains an amino group attached to an ethanol moiety.
2-Propyl-Aniline: Similar structure but with a propyl group instead of a methylpropyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom .
Uniqueness
2-(2-Amino-2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactions and interactions, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-(2-amino-2-methylpropyl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,11-12H2,1-2H3 |
Clave InChI |
NCJOBQAQAHJCEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
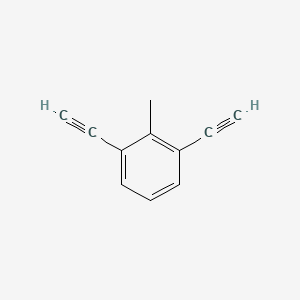
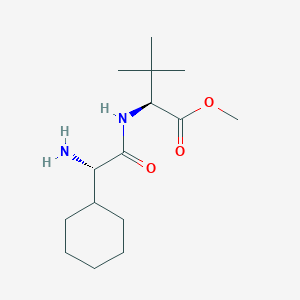
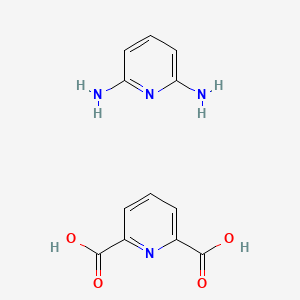
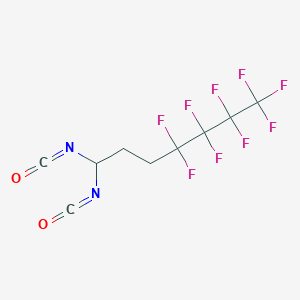

![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)

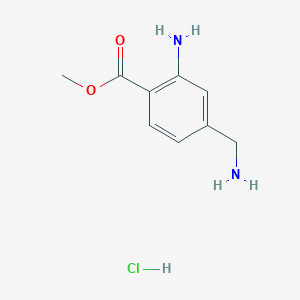
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
